Cas no 1090842-71-9 ((4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate)

(4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-(1H-pyrrol-1-yl)-, 2-[[3-(aminosulfonyl)-4-methylphenyl]amino]-2-oxoethyl ester
- (4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate
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- インチ: 1S/C20H19N3O5S/c1-14-7-8-16(12-18(14)29(21,26)27)22-19(24)13-28-20(25)15-5-4-6-17(11-15)23-9-2-3-10-23/h2-12H,13H2,1H3,(H,22,24)(H2,21,26,27)
- InChIKey: JZPMMNVKVOSSCK-UHFFFAOYSA-N
- SMILES: C(OCC(NC1=CC=C(C)C(S(N)(=O)=O)=C1)=O)(=O)C1=CC=CC(N2C=CC=C2)=C1
(4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250426-1.0g |
[(4-methyl-3-sulfamoylphenyl)carbamoyl]methyl 3-(1H-pyrrol-1-yl)benzoate |
1090842-71-9 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-250426-1g |
[(4-methyl-3-sulfamoylphenyl)carbamoyl]methyl 3-(1H-pyrrol-1-yl)benzoate |
1090842-71-9 | 1g |
$0.0 | 2023-09-15 |
(4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
(4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoateに関する追加情報
Research Briefing on (4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate (CAS: 1090842-71-9)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel small molecules, particularly those targeting specific enzymatic pathways. Among these, the compound (4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate (CAS: 1090842-71-9) has emerged as a promising candidate for therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical implications.
The compound (4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate has been identified as a potent inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. Recent studies have demonstrated its high selectivity and efficacy in preclinical models, making it a potential candidate for targeted cancer therapy. The synthesis of this compound involves a multi-step process, with key intermediates such as 3-(1H-pyrrol-1-yl)benzoic acid and 4-methyl-3-sulfamoylaniline being utilized to achieve the desired structural configuration.
In vitro and in vivo studies have provided compelling evidence of the compound's ability to inhibit tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that (4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate exhibited significant anti-proliferative effects against renal cell carcinoma (RCC) cell lines, with an IC50 value of 0.8 µM. Additionally, the compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and minimal off-target effects.
Further research has explored the structural-activity relationship (SAR) of this compound, revealing that the sulfamoyl and carbamoylmethyl moieties are critical for its inhibitory activity. Modifications to these functional groups have been shown to either enhance or diminish its efficacy, providing valuable insights for future drug development efforts. Computational modeling and X-ray crystallography studies have also elucidated the binding interactions between the compound and the active site of CA IX, offering a detailed understanding of its mechanism of action.
Despite these promising findings, challenges remain in translating this compound into clinical use. Issues such as potential toxicity, drug resistance, and formulation stability need to be addressed in subsequent studies. However, the current body of research underscores the potential of (4-methyl-3-sulfamoylphenyl)carbamoylmethyl 3-(1H-pyrrol-1-yl)benzoate as a lead compound for the development of next-generation carbonic anhydrase inhibitors. Ongoing studies are expected to further validate its therapeutic potential and explore its applications in combination therapies.
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